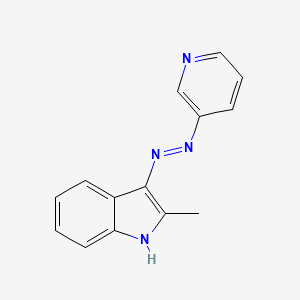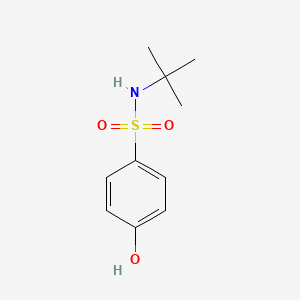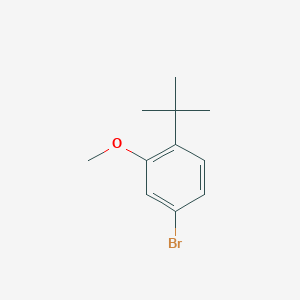![molecular formula C9H16N2O4 B3258700 methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate CAS No. 30802-26-7](/img/structure/B3258700.png)
methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate
Vue d'ensemble
Description
Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate is a compound with significant relevance in various fields of chemistry and biology. It is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Mécanisme D'action
Target of Action
AC-Ala-ala-ome, also known as N-Acetyl-alanine-alanine methyl ester, is a synthetic peptide that primarily targets protease enzymes . Proteases are enzymes that catalyze the breakdown of proteins by hydrolyzing peptide bonds, playing a crucial role in numerous biological processes.
Mode of Action
AC-Ala-ala-ome interacts with its target proteases by acting as a substrate for their esterolytic activity . The protease enzyme cleaves the methyl ester of AC-Ala-ala-ome more rapidly than an amide bond . This interaction results in the breakdown of the AC-Ala-ala-ome molecule, which can then be further metabolized or excreted.
Action Environment
The action, efficacy, and stability of AC-Ala-ala-ome can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and interaction with protease enzymes . Additionally, factors such as temperature and the presence of other molecules can also influence the compound’s action.
Analyse Biochimique
Biochemical Properties
AC-Ala-ala-ome is a substrate for the esterolytic activity of elastase . The enzyme cleaves the methyl ester of AC-Ala-ala-ome much more rapidly than an amide bond . This indicates that AC-Ala-ala-ome interacts with elastase, and the nature of this interaction involves the hydrolysis of ester bonds .
Molecular Mechanism
The molecular mechanism of AC-Ala-ala-ome involves its interaction with elastase. Elastase cleaves the methyl ester of AC-Ala-ala-ome, leading to the release of amino acids . This process involves binding interactions with the enzyme elastase and the activation of this enzyme .
Metabolic Pathways
AC-Ala-ala-ome is involved in the metabolic pathway related to the hydrolysis of ester bonds of hydrophobic amino acids . This process is catalyzed by the enzyme elastase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate typically involves the condensation of appropriate amino acids or their derivatives. One common method is the reaction of (2S)-2-acetamidopropanoic acid with methyl (2S)-2-aminopropanoate under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-substrate interactions due to its specific stereochemistry.
Industry: The compound can be used in the production of polymers and other materials with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]butanoate
- Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]pentanoate
Uniqueness
Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate is unique due to its specific stereochemistry and the presence of both ester and amide functionalities. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.
Propriétés
IUPAC Name |
methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-5(10-7(3)12)8(13)11-6(2)9(14)15-4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWPLQYKHLCSPO-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Nitro-[1,1'-biphenyl]-4-yl)isoindoline-1,3-dione](/img/structure/B3258629.png)


![4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B3258647.png)
![3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(2-METHYLPHENYL)PROPANAMIDE](/img/structure/B3258654.png)

![(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B3258663.png)







